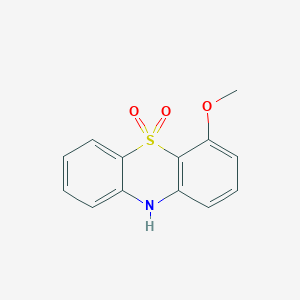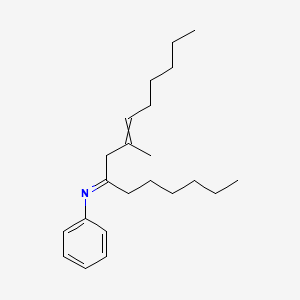
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by a diazonium group attached to a seven-membered ring with alternating double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate typically involves the reaction of tropone with diazonium salts under specific conditions. One common method is the Diels-Alder reaction, where tropone reacts with diazonium salts to form the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. High-pressure cycloaddition techniques can be employed to improve yields and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted cycloheptatrienones, amines, and other derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate involves its reactivity with various molecular targets. The diazonium group is highly reactive and can participate in electrophilic aromatic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various chemical processes and applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Diazonio-5-(methoxycarbonyl)-3-oxo-1-cyclohexen-1-olate: Similar structure but with a methoxycarbonyl group.
2-Diazonio-1-cyclohepten-1-olate: Similar structure but with different functional groups.
Uniqueness
2-Diazonio-5-oxocyclohepta-1,3,6-trien-1-olate is unique due to its specific arrangement of functional groups and the seven-membered ring structure.
Propiedades
Número CAS |
61171-74-2 |
|---|---|
Fórmula molecular |
C7H4N2O2 |
Peso molecular |
148.12 g/mol |
Nombre IUPAC |
2-diazonio-5-oxocyclohepta-1,3,6-trien-1-olate |
InChI |
InChI=1S/C7H4N2O2/c8-9-6-3-1-5(10)2-4-7(6)11/h1-4H |
Clave InChI |
MWLUBIFVRYEWQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=CC1=O)[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



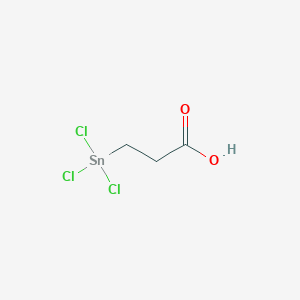
![Silane, [[1-(4-methoxyphenyl)cyclopropyl]oxy]trimethyl-](/img/structure/B14597922.png)

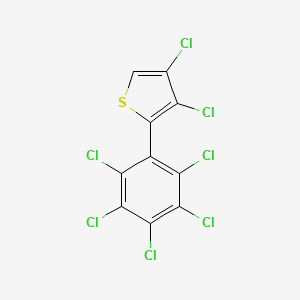
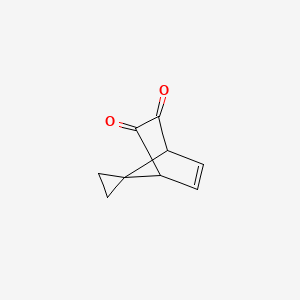
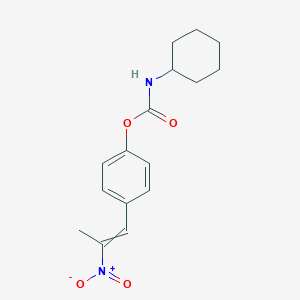
![N-[(4,5-Dichlorothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B14597938.png)

![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597952.png)
![Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate](/img/structure/B14597955.png)

